molecular formula C12H18FN3 B1501291 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine CAS No. 943752-32-7

4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine

Cat. No. B1501291
CAS RN: 943752-32-7
M. Wt: 223.29 g/mol
InChI Key: FKXNCZPJTRPOGY-DTORHVGOSA-N
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Description

The compound “4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the amino and fluoro groups on the phenyl ring could potentially influence the compound’s reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. The phenyl ring is substituted at the 4-position with an amino group and at the 2-position with a fluoro group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group is a common site of reactivity in many chemical reactions. The presence of the fluoro group could also influence the compound’s reactivity, as carbon-fluorine bonds are typically quite strong .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amino and fluoro groups could influence the compound’s solubility properties .

Scientific Research Applications

Fluorescence-Based Receptor Visualization

A study by Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives, including those with a structure related to 4-(4-Amino-2-fluoro-phenyl)-cis-2,6-dimethyl-piperazine. These compounds demonstrated high affinity for 5-HT(1A) receptors and were notable for their fluorescence properties, allowing for the visualization of these receptors in cellular models via fluorescence microscopy (Lacivita et al., 2009).

Logic Gates in Molecular Electronics

Gauci and Magri (2022) developed compounds with a piperazine moiety, related to the structure , as fluorescent logic gates. These compounds exhibited reversible logic gate functions based on solvent polarity changes, demonstrating potential applications in molecular electronics and environmental sensing (Gauci & Magri, 2022).

Anticancer Activity

Research by Arul and Smith (2016) evaluated the anticancer activity of a triazole derivative incorporating a piperazine structure. This compound showed significant anticancer effects in mouse models, indicating the therapeutic potential of piperazine derivatives in cancer treatment (Arul & Smith, 2016).

Structural and Activity Studies

Sanjeevarayappa et al. (2015) synthesized a compound with a piperazine structure, assessing its crystal structure and evaluating its biological activities. The study provided insights into the molecular interactions and potential applications of such compounds in medicinal chemistry (Sanjeevarayappa et al., 2015).

Drug Synthesis and Characterization

Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a drug used for various neurological conditions, which involves a piperazine structure similar to the compound . This study highlights the role of piperazine derivatives in the synthesis of clinically relevant drugs (Shakhmaev et al., 2016).

Future Directions

The study of piperazine derivatives is an active area of research, and new compounds with interesting properties are continually being discovered. This particular compound could potentially be studied for its biological activity, given the known activity of many other piperazine derivatives .

properties

IUPAC Name

4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-8-6-16(7-9(2)15-8)12-4-3-10(14)5-11(12)13/h3-5,8-9,15H,6-7,14H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXNCZPJTRPOGY-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672631
Record name 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943752-32-7
Record name 4-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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